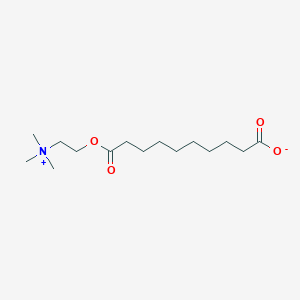
10-Oxo-10-(2-(trimethylammonio)ethoxy)decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Oxo-10-(2-(trimethylammonio)ethoxy)decanoate is a chemical compound with a unique structure that includes a decanoate backbone, an oxo group at the 10th position, and a trimethylammonioethoxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Oxo-10-(2-(trimethylammonio)ethoxy)decanoate typically involves the reaction of decanoic acid with a suitable reagent to introduce the oxo group at the 10th position. This is followed by the introduction of the trimethylammonioethoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
10-Oxo-10-(2-(trimethylammonio)ethoxy)decanoate can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The oxo group can be reduced to form alcohols or other reduced derivatives.
Substitution: The trimethylammonioethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
10-Oxo-10-(2-(trimethylammonio)ethoxy)decanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: The compound can be used in the formulation of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 10-Oxo-10-(2-(trimethylammonio)ethoxy)decanoate involves its interaction with molecular targets such as cell membranes and proteins. The trimethylammonioethoxy group can interact with negatively charged sites on cell membranes, facilitating the transport of the compound into cells. Once inside the cell, the oxo group can participate in various biochemical reactions, influencing cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 10-Oxo-10-(2-(trimethylammonio)ethoxy)pentanoate
- 10-Oxo-10-(2-(trimethylammonio)ethoxy)hexanoate
- 10-Oxo-10-(2-(trimethylammonio)ethoxy)octanoate
Uniqueness
10-Oxo-10-(2-(trimethylammonio)ethoxy)decanoate is unique due to its longer decanoate backbone, which can influence its physical and chemical properties compared to shorter-chain analogs
Propiedades
Fórmula molecular |
C15H29NO4 |
|---|---|
Peso molecular |
287.39 g/mol |
Nombre IUPAC |
10-oxo-10-[2-(trimethylazaniumyl)ethoxy]decanoate |
InChI |
InChI=1S/C15H29NO4/c1-16(2,3)12-13-20-15(19)11-9-7-5-4-6-8-10-14(17)18/h4-13H2,1-3H3 |
Clave InChI |
YHCQAKITEKTZPD-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CCOC(=O)CCCCCCCCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



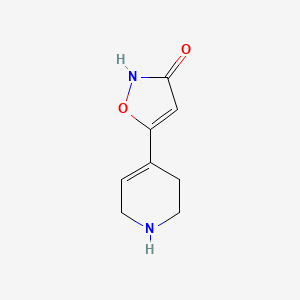
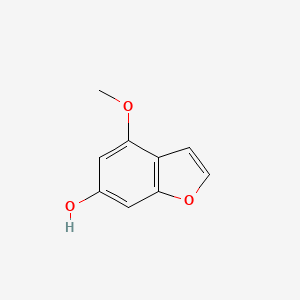
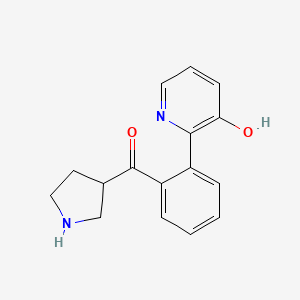
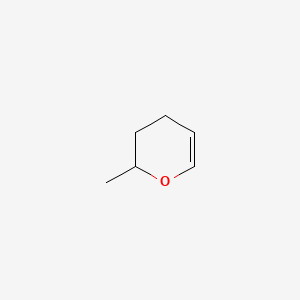
![4-Ethylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12861688.png)
![2-(Carboxy(hydroxy)methyl)-5-chlorobenzo[d]oxazole](/img/structure/B12861696.png)


![4-chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861709.png)
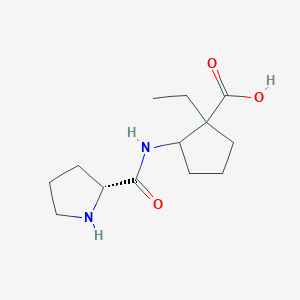
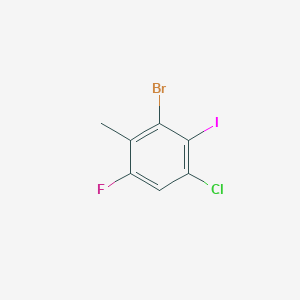
![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12861730.png)
![4-Amino-4'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12861744.png)
